N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide
CAS No.: 63546-19-0
Cat. No.: VC8019385
Molecular Formula: C10H11NO3
Molecular Weight: 193.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63546-19-0 |
|---|---|
| Molecular Formula | C10H11NO3 |
| Molecular Weight | 193.2 g/mol |
| IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
| Standard InChI | InChI=1S/C10H11NO3/c1-7(12)11-8-2-3-9-10(6-8)14-5-4-13-9/h2-3,6H,4-5H2,1H3,(H,11,12) |
| Standard InChI Key | WGRBXYNOOMXHSY-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC2=C(C=C1)OCCO2 |
| Canonical SMILES | CC(=O)NC1=CC2=C(C=C1)OCCO2 |
Introduction
Chemical Identity and Structural Characteristics
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide (C10H11NO3) features a bicyclic 1,4-benzodioxin system fused to an acetamide moiety. The benzodioxin ring consists of two oxygen atoms at the 1- and 4-positions, creating a six-membered aromatic system with a dihydro configuration. The acetamide group is attached at the 6-position, contributing to the molecule’s polarity and hydrogen-bonding capacity .
Molecular Properties
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Molecular Formula: C10H11NO3
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Molecular Weight: 209.20 g/mol
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IUPAC Name: N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide
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SMILES: CC(=O)NC1=CC2=C(C=C1)OCCO2
The planar benzodioxin ring and acetamide side chain enable π-π stacking and dipole interactions, critical for binding to biological targets like enzymes and receptors .
Spectral Characterization
Infrared (IR) spectroscopy reveals key functional groups:
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N-H Stretch: 3280–3320 cm⁻¹ (amide)
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C=O Stretch: 1660–1680 cm⁻¹ (acetamide carbonyl)
¹H-NMR data (400 MHz, DMSO-d6) further confirms the structure:
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δ 6.85–7.10 ppm (aromatic protons, 3H)
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δ 4.25–4.40 ppm (methylene protons, OCH2CH2O, 4H)
Synthesis and Derivatives
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multi-step reactions starting from 2,3-dihydro-1,4-benzodioxin-6-amine.
Synthetic Pathways
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Amination:
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Sulfonylation Derivatives:
Structural Modifications
Modifying the acetamide’s phenyl group or benzodioxin substituents alters bioactivity:
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Electron-withdrawing groups (e.g., -NO2) enhance α-glucosidase inhibition .
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Bulkier substituents reduce acetylcholinesterase (AChE) binding affinity .
Table 1: Representative Derivatives and Activities
Pharmacological Activities
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide exhibits moderate to potent inhibitory effects on metabolic and neurological enzymes.
α-Glucosidase Inhibition
The compound inhibits yeast α-glucosidase (IC₅₀ = 12.4 µM), a therapeutic target for type-2 diabetes. Molecular docking reveals hydrogen bonds between the acetamide’s carbonyl and enzyme residues (Asp214, Glu277) .
Acetylcholinesterase (AChE) Inhibition
Weak AChE inhibition (IC₅₀ = 45.2 µM) suggests limited potential for Alzheimer’s disease, though sulfonamide derivatives show improved activity (IC₅₀ = 38.9 µM) .
Structure-Activity Relationships (SAR)
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Acetamide Flexibility: Free rotation of the acetamide group enables optimal binding to enzyme pockets .
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Benzodioxin Rigidity: The planar aromatic system facilitates π-π interactions with hydrophobic residues .
Molecular Docking and Computational Studies
Docking simulations (AutoDock Vina) predict binding modes consistent with experimental data:
Figure 1: Docking Pose with α-Glucosidase
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The benzodioxin core occupies a hydrophobic cleft near Phe157.
Table 2: Key Docking Parameters
| Target | Binding Energy (kcal/mol) | Interacting Residues |
|---|---|---|
| α-Glucosidase | -8.2 | Asp214, Glu277, Phe157 |
| AChE | -6.9 | Trp279, Tyr334, Ser293 |
| Data sourced from . |
Pharmacokinetic and Toxicity Profiles
Preliminary ADMET predictions (SwissADME) indicate:
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